3-Hydroxyphenazepam

Description

Structure

3D Structure

Properties

IUPAC Name |

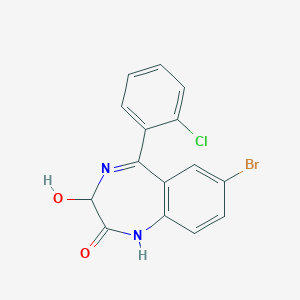

7-bromo-5-(2-chlorophenyl)-3-hydroxy-1,3-dihydro-1,4-benzodiazepin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10BrClN2O2/c16-8-5-6-12-10(7-8)13(19-15(21)14(20)18-12)9-3-1-2-4-11(9)17/h1-7,15,21H,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRJKJUWAZOWXNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC(C(=O)NC3=C2C=C(C=C3)Br)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10BrClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10990281 | |

| Record name | 3-Hydroxyphenazepam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10990281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70030-11-4 | |

| Record name | 3-Hydroxyphenazepam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70030-11-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxyphenazepam | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070030114 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxyphenazepam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10990281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-HYDROXYPHENAZEPAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1KJ8MP77JK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of 3-Hydroxyphenazepam

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxyphenazepam, an active metabolite of the benzodiazepine phenazepam, exerts its primary pharmacological effects through the potentiation of γ-aminobutyric acid (GABA)ergic neurotransmission. This document provides a comprehensive technical overview of its mechanism of action, focusing on its interaction with the GABA-A receptor complex. It includes available quantitative data, detailed experimental protocols for assessing its activity, and visual diagrams of the key pathways and workflows to support further research and development.

Introduction

3-Hydroxyphenazepam is a benzodiazepine derivative and a significant active metabolite of phenazepam and the prodrug cinazepam.[1] Like other compounds in its class, it demonstrates hypnotic, sedative, anxiolytic, and anticonvulsant properties.[1] Its mechanism of action is centered on the positive allosteric modulation of the GABA-A receptor, the principal inhibitory neurotransmitter receptor in the central nervous system (CNS).[1][2] Understanding the precise interactions and functional consequences of this modulation is critical for the development of novel therapeutics and for comprehending its pharmacological profile.

Primary Mechanism of Action: Positive Allosteric Modulation of the GABA-A Receptor

The primary mechanism of action of 3-hydroxyphenazepam is its function as a positive allosteric modulator (PAM) of the GABA-A receptor.[1]

2.1. The GABA-A Receptor Complex

The GABA-A receptor is a pentameric ligand-gated ion channel, typically composed of two α, two β, and one γ subunit, which form a central chloride (Cl⁻) ion pore. The endogenous ligand, GABA, binds at the interface between the α and β subunits, triggering a conformational change that opens the channel and allows the influx of Cl⁻ ions. This influx leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential and thus producing an inhibitory effect on neurotransmission.

2.2. Allosteric Modulation by 3-Hydroxyphenazepam

3-Hydroxyphenazepam binds to a distinct site on the GABA-A receptor, known as the benzodiazepine (BZD) site, which is located at the interface between the α and γ subunits. It is important to note that 3-hydroxyphenazepam does not activate the receptor directly. Instead, its binding enhances the effect of GABA by increasing the frequency of channel opening when GABA is bound. This potentiation of the GABAergic signal results in a greater influx of chloride ions and a more pronounced inhibitory effect, leading to the characteristic CNS depressant effects of benzodiazepines.

Secondary Mechanism of Action: Inhibition of GABA Transporters

In addition to its primary role as a GABA-A receptor PAM, there is evidence to suggest that 3-hydroxyphenazepam may also exert its effects through a secondary mechanism: the inhibition of GABA transporters. Studies using synaptosomes isolated from rat cortex have shown that 3-hydroxyphenazepam can decrease the uptake of GABA. By inhibiting GABA transporters, the concentration of GABA in the synaptic cleft is increased, leading to a prolonged activation of GABA-A receptors and further enhancement of inhibitory signaling.

Quantitative Pharmacological Data

| Compound | Assay Type | Parameter | Value (nM) | System |

| 3-Hydroxyphenazepam | Functional (GABA Response Potentiation) | EC₅₀ | 10.3 | Rat Cerebellar Slices |

| Phenazepam | Functional (GABA Response Potentiation) | EC₅₀ | 6.1 | Rat Cerebellar Slices |

Note: The EC₅₀ value represents the concentration of the compound required to elicit 50% of its maximum effect in potentiating the GABA response. A lower EC₅₀ value indicates higher potency.

Detailed Experimental Protocols

The following protocols describe standard methodologies used to characterize the interaction of compounds like 3-hydroxyphenazepam with the GABA-A receptor.

5.1. Radioligand Competitive Binding Assay for Affinity (Ki) Determination

This assay determines the affinity of a test compound for the benzodiazepine binding site by measuring its ability to displace a radiolabeled ligand.

Methodology:

-

Membrane Preparation:

-

Homogenize rat cortical tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.

-

Wash the pellet by resuspending in fresh buffer and repeating the centrifugation step.

-

Resuspend the final pellet in assay buffer, and determine the protein concentration (e.g., using a BCA assay).

-

-

Binding Assay:

-

In a 96-well plate, combine the membrane preparation (typically 100-200 µg of protein), a fixed concentration of a suitable radioligand (e.g., [³H]-Flumazenil, a BZD site antagonist), and varying concentrations of the unlabeled test compound (3-hydroxyphenazepam).

-

Total Binding: Wells containing only membranes and radioligand.

-

Non-specific Binding: Wells containing membranes, radioligand, and a high concentration of a non-radiolabeled BZD (e.g., 10 µM Diazepam) to saturate all specific binding sites.

-

Incubate the plate at a controlled temperature (e.g., 4°C or 30°C) for a sufficient duration to reach equilibrium (e.g., 60-90 minutes).

-

-

Separation and Quantification:

-

Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/B), which traps the membranes with bound radioligand.

-

Quickly wash the filters with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using liquid scintillation counting.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the log of the competitor concentration to generate a competition curve.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

5.2. Whole-Cell Patch-Clamp Electrophysiology for Functional Potentiation

This technique directly measures the effect of a compound on the function of the GABA-A receptor by recording the ion currents flowing through the channel.

Methodology:

-

Cell Preparation:

-

Use primary cultured neurons (e.g., hippocampal or cortical) or a cell line (e.g., HEK293) stably expressing specific GABA-A receptor subunits.

-

Plate cells on coverslips for use in the recording chamber.

-

-

Recording Setup:

-

Place the coverslip in a recording chamber on the stage of a microscope and perfuse with an external solution (artificial cerebrospinal fluid - aCSF).

-

Prepare a glass micropipette (recording electrode) with a tip resistance of 3-6 MΩ and fill it with an internal solution containing ions that mimic the intracellular environment.

-

-

Whole-Cell Configuration:

-

Under visual guidance, carefully approach a target neuron with the recording electrode while applying slight positive pressure.

-

Once the pipette tip touches the cell membrane, release the positive pressure to form a high-resistance "giga-ohm" seal.

-

Apply brief, gentle suction to rupture the membrane patch, establishing electrical and molecular access to the cell's interior (whole-cell configuration).

-

-

Data Recording:

-

Clamp the membrane potential at a holding potential (e.g., -60 mV).

-

Establish a baseline recording.

-

Apply a submaximal concentration of GABA (e.g., EC₁₀-EC₂₀) to the cell to elicit a control inward chloride current.

-

After a washout period, co-apply the same concentration of GABA with varying concentrations of 3-hydroxyphenazepam.

-

Record the potentiated inward currents.

-

-

Data Analysis:

-

Measure the peak amplitude of the GABA-induced currents in the absence and presence of 3-hydroxyphenazepam.

-

Calculate the percentage potentiation for each concentration of the test compound relative to the control GABA response.

-

Plot the percentage potentiation against the log of the 3-hydroxyphenazepam concentration to generate a dose-response curve.

-

Determine the EC₅₀ value from this curve.

-

Conclusion

3-Hydroxyphenazepam functions as a potent, positive allosteric modulator of the GABA-A receptor, which is the primary driver of its CNS depressant effects. Its mechanism involves enhancing the frequency of GABA-mediated chloride channel opening, leading to increased neuronal inhibition. A potential secondary mechanism involving the inhibition of GABA reuptake may also contribute to its overall pharmacological profile. The provided quantitative data and detailed experimental protocols offer a foundational guide for researchers and drug development professionals engaged in the study of this and other benzodiazepine compounds. Further research is warranted to elucidate its binding affinities at specific GABA-A receptor subtypes and to quantify its effects on GABA transporters, which will provide a more complete understanding of its nuanced mechanism of action.

References

The Pharmacokinetics of 3-Hydroxyphenazepam: An In-depth Technical Guide for Researchers

Introduction: 3-Hydroxyphenazepam is a biologically active metabolite of the benzodiazepine phenazepam, and also the primary active metabolite of the prodrug cinazepam. It exhibits hypnotic, sedative, anxiolytic, and anticonvulsant properties, acting as a positive allosteric modulator at the GABA-A receptor. Understanding the pharmacokinetic profile of 3-hydroxyphenazepam is crucial for its potential therapeutic applications and for interpreting toxicological findings. This technical guide provides a comprehensive overview of the current knowledge on the pharmacokinetics of 3-hydroxyphenazepam in various animal models, detailing experimental methodologies and presenting available quantitative data.

Quantitative Pharmacokinetic Data

The majority of pharmacokinetic data for 3-hydroxyphenazepam in animal models is derived from studies where the parent compound, phenazepam, was administered. Direct administration studies of 3-hydroxyphenazepam are less common. The following tables summarize the available quantitative data.

Table 1: Comparative Pharmacokinetics of 3-Hydroxyphenazepam following Oral Administration of Phenazepam

| Animal Model | AUC Ratio (3-OH-phenazepam/Phenazepam) | Half-life of 3-OH-phenazepam vs. Phenazepam | Reference |

| Rat | 0.48 | Comparable | [1] |

| Dog | 0.01 | Shorter | [1] |

| Cat | 0.53 | Longer | [1] |

Data is derived from studies administering the parent drug, phenazepam. The AUC ratio reflects the relative systemic exposure of the metabolite compared to the parent compound.

Table 2: Pharmacokinetic Parameters of 3-Hydroxyphenazepam in Mice

| Administration Route | Parameter | Value | Matrix | Reference |

| Transdermal | Bioavailability | 1.32 ± 0.12 | Plasma | [2][3] |

| Transdermal | Bioavailability | 1.21 ± 0.10 | Brain | |

| Intravenous | Elimination (80% of total radioactivity) | ~84 hours | - | |

| Transdermal | Elimination (80% of total radioactivity) | ~360 hours | - |

These studies utilized radiolabeled 3-hydroxyphenazepam.

Metabolic Pathway

Phenazepam is metabolized in the liver to its active metabolite, 3-hydroxyphenazepam. In silico and in vitro studies have identified Cytochrome P450 3A4 (CYP3A4) as the primary enzyme responsible for this hydroxylation reaction.

References

An In-depth Technical Guide to the Synthesis and Chemical Properties of 3-Hydroxyphenazepam

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Hydroxyphenazepam, a potent psychoactive compound and a significant metabolite of the benzodiazepine phenazepam. The document details its chemical synthesis, physicochemical properties, mechanism of action, and analytical methodologies, serving as a core resource for professionals in pharmacology, toxicology, and drug development.

Introduction

3-Hydroxyphenazepam (7-bromo-5-(2-chlorophenyl)-3-hydroxy-1,3-dihydro-2H-1,4-benzodiazepin-2-one) is a benzodiazepine derivative with pronounced hypnotic, sedative, anxiolytic, and anticonvulsant properties. It is recognized as a major active metabolite of phenazepam and the prodrug cinazepam.[1] Compared to its parent compound, phenazepam, 3-Hydroxyphenazepam exhibits diminished myorelaxant effects but maintains comparable potency in its other central nervous system activities.[1] Its significance in research and forensic analysis is underscored by its pharmacological activity and its presence in biological samples following the administration of related benzodiazepines.[2]

Chemical Synthesis

The synthesis of 3-Hydroxyphenazepam primarily involves the introduction of a hydroxyl group at the C3 position of the benzodiazepine ring system. While detailed, proprietary industrial protocols are not publicly available, established synthetic strategies from academic and patent literature point to two main approaches.

Direct Oxidation of Phenazepam

The most direct route is the aliphatic hydroxylation of the phenazepam precursor. This reaction typically employs strong oxidizing agents to introduce the hydroxyl group at the desired C3 position.

-

Precursor: Phenazepam (7-bromo-5-(2-chlorophenyl)-1,3-dihydro-1,4-benzodiazepin-2-one)

-

Reaction Type: Oxidation (Hydroxylation)

-

Potential Reagents: Strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under controlled reaction conditions.

The challenge in this approach lies in controlling the reaction to prevent over-oxidation and the formation of byproducts.

Synthesis via Acetoxylation and Saponification

An alternative and potentially more controlled method, developed for analogous 3-hydroxy-1,4-benzodiazepines like oxazepam and lorazepam, involves a two-step process. This strategy first introduces an acetoxy group at the C3 position, which is then hydrolyzed to the desired hydroxyl group.

-

Step 1: Acetoxylation: The phenazepam core is reacted in an iodine-catalyzed acetoxylation. This involves using an oxidant like potassium peroxydisulfate in the presence of potassium acetate to yield 3-acetoxyphenazepam.

-

Step 2: Saponification: The intermediate 3-acetoxy derivative is then selectively saponified (hydrolyzed under basic conditions) to yield the final 3-Hydroxyphenazepam product.

This method has been shown to produce high-purity products for similar benzodiazepine structures and represents a viable synthetic pathway.

Chemical and Physical Properties

3-Hydroxyphenazepam is typically supplied as a white, solid powder for research purposes and should be stored at -20°C for long-term stability. Key quantitative properties are summarized below.

| Property | Value |

| IUPAC Name | 7-bromo-5-(2-chlorophenyl)-3-hydroxy-1,3-dihydro-1,4-benzodiazepin-2-one |

| CAS Number | 70030-11-4 |

| Molecular Formula | C₁₅H₁₀BrClN₂O₂ |

| Molecular Weight | 365.61 g/mol |

| Appearance | White solid powder |

| Solubility | DMSO: 10 mg/mLDMF: 15 mg/mLEthanol: 0.2 mg/mL |

| pKa (Predicted) | 10.80 ± 0.70 (single value)1.25, 11.96 (dual values noted) |

| Boiling Point (Predicted) | 544.5 ± 50.0 °C |

| Density (Predicted) | 1.70 ± 0.1 g/cm³ |

Pharmacological Properties and Mechanism of Action

The pharmacological effects of 3-Hydroxyphenazepam are primarily mediated through its interaction with the γ-aminobutyric acid type A (GABA-A) receptor, the main inhibitory neurotransmitter system in the central nervous system.

GABA-A Receptor Modulation

Like other benzodiazepines, 3-Hydroxyphenazepam does not directly activate the GABA-A receptor. Instead, it acts as a positive allosteric modulator by binding to a specific benzodiazepine site on the receptor complex. This binding enhances the effect of GABA, increasing the frequency of chloride channel opening, leading to hyperpolarization of the neuron and a reduction in neuronal excitability. This action produces the characteristic anxiolytic, sedative, and anticonvulsant effects of the compound. In vitro studies have determined its half-maximal effective concentration (EC₅₀) to be 10.3 nM, indicating high potency at the receptor site.

GABA Transporter Inhibition

Further research has shown that 3-Hydroxyphenazepam can also influence GABAergic neurotransmission at the presynaptic level. It has been demonstrated to decrease the uptake of GABA by inhibiting its transporter protein. This action leads to a higher concentration of GABA in the synaptic cleft, further augmenting inhibitory signaling.

Figure 1: Mechanism of action of 3-Hydroxyphenazepam at the GABAergic synapse.

Analytical Methodology

The accurate quantification of 3-Hydroxyphenazepam in biological matrices is critical for both clinical and forensic toxicology. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and specificity.

Representative Experimental Protocol: LC-MS/MS Quantification in Blood

The following protocol is adapted from a validated method for the determination of 13 designer benzodiazepines, including 3-Hydroxyphenazepam, in postmortem blood.

5.1.1 Materials and Reagents

-

Reference Standards: 3-Hydroxyphenazepam (1 mg/mL in acetonitrile), Diazepam-d5 (internal standard).

-

Solvents & Buffers: Acetonitrile (LC-MS grade), Formic acid, Sodium acetate buffer (100 mM, pH 4.5), Ethyl acetate, Ammonium hydroxide.

-

Extraction Columns: Solid Phase Extraction (SPE) C18 columns.

5.1.2 Sample Preparation (Solid Phase Extraction)

-

Pipette 0.5 mL of blood sample into a centrifuge tube.

-

Add the internal standard (e.g., Diazepam-d5).

-

Add 1.0 mL of sodium acetate buffer (100 mM, pH 4.5) and vortex for 30 seconds.

-

Centrifuge at 3,000 rpm for 10 minutes.

-

Condition the SPE column.

-

Load the supernatant onto the SPE column.

-

Wash the column sequentially with 3 mL of distilled water and 3 mL of 5% acetonitrile in sodium acetate buffer.

-

Dry the column thoroughly for 15 minutes under high pressure.

-

Elute the analytes with 2 mL of ethyl acetate:ammonium hydroxide (98:2).

-

Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 0.1 mL of the initial mobile phase for analysis.

5.1.3 LC-MS/MS Conditions

-

LC Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 2.7 µm particle size).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Flow Rate: 0.7 mL/min.

-

Gradient: A suitable gradient program to separate the analyte from matrix components.

-

Mass Spectrometer: Triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization, Positive (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

5.1.4 Validation Parameters

-

Linear Range: 1–500 ng/mL.

-

Limit of Detection (LOD): 0.5 ng/mL.

-

Limit of Quantitation (LOQ): 1 ng/mL.

Figure 2: General experimental workflow for the analysis of 3-Hydroxyphenazepam.

Conclusion

3-Hydroxyphenazepam is a pharmacologically important benzodiazepine, both as a designer drug and as an active metabolite of other therapeutic agents. Understanding its synthesis, chemical characteristics, and mechanism of action is crucial for its study and detection. The synthetic routes primarily rely on the functionalization of the phenazepam core, while its biological activity is centered on the potentiation of the GABA-A receptor. Robust and sensitive analytical methods, such as the LC-MS/MS protocol detailed herein, are essential for its accurate quantification in complex biological matrices, supporting ongoing research in pharmacology, drug metabolism, and forensic science.

References

In Vitro Metabolism of Phenazepam to 3-Hydroxyphenazepam: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro metabolism of phenazepam to its active metabolite, 3-hydroxyphenazepam. The document outlines the key enzymatic pathways, detailed experimental protocols for studying this biotransformation, and a summary of relevant quantitative data. This guide is intended to serve as a valuable resource for researchers in drug metabolism, pharmacology, and toxicology.

Introduction

Phenazepam, a benzodiazepine developed in the former Soviet Union, exerts its anxiolytic, sedative, and anticonvulsant effects through positive allosteric modulation of the GABA-A receptor.[1][2] Its metabolism is a critical determinant of its pharmacokinetic profile and duration of action. The primary metabolic pathway involves the hydroxylation of phenazepam to form 3-hydroxyphenazepam, a pharmacologically active metabolite.[1] Understanding the in vitro kinetics and the enzymes responsible for this conversion is essential for predicting drug-drug interactions, inter-individual variability in drug response, and the overall safety profile of phenazepam.

Metabolic Pathway

The conversion of phenazepam to 3-hydroxyphenazepam is primarily catalyzed by the Cytochrome P450 (CYP) enzyme system in the liver.[1] Specifically, in silico, in vitro, and in vivo studies have identified CYP3A4 as the principal isoenzyme responsible for this metabolic step.[3]

The metabolic reaction is an aromatic hydroxylation, a common phase I biotransformation for many benzodiazepines. This process introduces a hydroxyl group onto the phenazepam molecule, increasing its polarity and facilitating subsequent phase II conjugation reactions, such as glucuronidation, for eventual excretion.

Quantitative Data

While the role of CYP3A4 in phenazepam metabolism is well-established, specific enzyme kinetic parameters such as the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax) for the 3-hydroxylation of phenazepam are not extensively reported in the available literature. However, related pharmacodynamic data for phenazepam and its metabolite are available.

| Compound | Parameter | Value | Notes |

| Phenazepam | EC50 | 6.1 nM | Potentiation of GABA response in rat cerebellar slices. |

| 3-Hydroxyphenazepam | EC50 | 10.3 nM | Potentiation of GABA response in rat cerebellar slices. |

| Diazepam (for comparison) | EC50 | 13.5 nM | Potentiation of GABA response in rat cerebellar slices. |

Table 1: Pharmacodynamic Potency of Phenazepam and 3-Hydroxyphenazepam

Experimental Protocols

The following sections describe detailed methodologies for conducting in vitro metabolism studies of phenazepam using human liver microsomes (HLMs). These protocols are based on established general procedures for studying CYP-mediated metabolism.

Materials and Reagents

-

Test Compound: Phenazepam

-

Metabolite Standard: 3-Hydroxyphenazepam

-

Enzyme Source: Pooled Human Liver Microsomes (HLMs)

-

Cofactor: NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH tetrasodium salt.

-

Buffer: Potassium phosphate buffer (100 mM, pH 7.4)

-

Reaction Termination Solution: Acetonitrile or other suitable organic solvent.

-

Internal Standard (for analytical quantification): A structurally similar compound not present in the incubation mixture (e.g., diazepam-d5).

Incubation Procedure

The following protocol outlines a typical microsomal stability assay to determine the rate of phenazepam metabolism.

-

Preparation of Reagents:

-

Prepare a stock solution of phenazepam in a suitable solvent (e.g., DMSO or acetonitrile).

-

Thaw pooled human liver microsomes on ice.

-

Prepare the NADPH regenerating system or NADPH solution in phosphate buffer.

-

-

Incubation Mixture Preparation:

-

In a microcentrifuge tube, combine phosphate buffer, the HLM suspension (a typical protein concentration is 0.5 mg/mL), and the phenazepam stock solution (a typical substrate concentration is 1-10 µM).

-

-

Pre-incubation:

-

Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to allow the components to reach thermal equilibrium.

-

-

Initiation of Reaction:

-

Initiate the metabolic reaction by adding the pre-warmed NADPH solution.

-

-

Incubation:

-

Incubate the reaction mixture at 37°C with gentle agitation.

-

Collect aliquots at various time points (e.g., 0, 5, 15, 30, and 60 minutes) to monitor the progress of the reaction.

-

-

Termination of Reaction:

-

Terminate the reaction at each time point by adding a volume of cold acetonitrile (containing an internal standard for analytical quantification). This step also serves to precipitate the microsomal proteins.

-

-

Sample Processing:

-

Vortex the terminated reaction mixtures and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube for analysis.

-

Analytical Methodology: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and selective quantification of phenazepam and 3-hydroxyphenazepam in in vitro metabolism samples.

4.3.1. Sample Preparation for Analysis:

The supernatant from the incubation mixture can be directly injected into the LC-MS/MS system or may require further dilution or extraction depending on the concentration of the analytes and the sensitivity of the instrument.

4.3.2. Chromatographic Conditions (Example):

-

Column: A C18 or biphenyl reversed-phase column is suitable for the separation of these compounds.

-

Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol) is typically used.

-

Flow Rate: A flow rate of 0.3-0.5 mL/min is common.

-

Column Temperature: Maintained at around 40°C.

4.3.3. Mass Spectrometric Conditions (Example):

-

Ionization Mode: Electrospray ionization (ESI) in positive mode is generally used for benzodiazepines.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for both phenazepam and 3-hydroxyphenazepam, as well as the internal standard.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Phenazepam | 350.8 | 206.3, 104.4 |

| 3-Hydroxyphenazepam | Typically one mass unit higher than phenazepam due to hydroxylation | Fragment ions specific to the metabolite |

| Diazepam-d5 (IS) | 290.1 | 198.3, 154.3 |

Table 2: Example MRM Transitions for LC-MS/MS Analysis (Note: The exact m/z values for 3-hydroxyphenazepam would need to be determined experimentally)

Conclusion

The in vitro metabolism of phenazepam to 3-hydroxyphenazepam is a critical biotransformation step mediated primarily by the CYP3A4 enzyme. This technical guide provides a framework for researchers to design and conduct in vitro studies to investigate this metabolic pathway. The detailed protocols for microsomal incubation and LC-MS/MS analysis offer a robust methodology for generating reliable data. While specific enzyme kinetic parameters for this reaction are not widely published, the provided information on experimental design and analytical methods will enable researchers to determine these values and further elucidate the metabolic profile of phenazepam. A thorough understanding of this metabolic pathway is crucial for the safe and effective use of phenazepam and for the development of new chemical entities within the benzodiazepine class.

References

The Metabolic Journey of Cinazepam: A Technical Guide to its Active Metabolite, 3-Hydroxyphenazepam

For Researchers, Scientists, and Drug Development Professionals

Published: November 26, 2025

Abstract

Cinazepam, an atypical benzodiazepine derivative, functions as a prodrug, undergoing metabolic transformation to its primary active metabolite, 3-hydroxyphenazepam. This technical guide provides an in-depth examination of this metabolic pathway, consolidating available pharmacokinetic data, detailing experimental methodologies for its study, and illustrating the underlying molecular and procedural workflows. 3-Hydroxyphenazepam is a positive allosteric modulator of the GABA-A receptor, and understanding its formation and activity is critical for the clinical application and further development of cinazepam and related compounds.

Introduction

Cinazepam (brand name Levana) is a benzodiazepine derivative noted for its hypnotic, sedative, and anxiolytic properties with minimal myorelaxant side effects.[1] Unlike many traditional benzodiazepines, cinazepam is considered a prodrug.[1] It exerts its primary pharmacological effects after being metabolized in the body into 3-hydroxyphenazepam, an active compound that is also a metabolite of phenazepam.[2][3] This metabolite is a potent positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter system in the central nervous system.[2] This guide delineates the metabolic conversion of cinazepam, presents key pharmacokinetic data, outlines detailed experimental protocols for analysis, and provides visual diagrams of the core processes.

The Metabolic Pathway: From Prodrug to Active Modulator

Cinazepam is rapidly metabolized following administration, with its primary biotransformation being the hydrolysis of its succinate ester group, followed by hydroxylation to form 3-hydroxyphenazepam. This conversion is crucial, as cinazepam itself has a significantly lower affinity for the benzodiazepine receptor site compared to its metabolite.

Pharmacokinetic Profile

The pharmacokinetics of cinazepam are characterized by its rapid conversion and subsequent elimination. While comprehensive comparative data for both compounds following cinazepam administration in humans is limited, studies in animal models provide key insights into the elimination process.

A study on the elimination kinetics of ¹⁴C-labeled cinazepam in mice revealed that the drug and its metabolites are almost entirely (>90%) eliminated via urine and feces over a period of 5-10 days, indicating no significant accumulation. The kinetic parameters for excretion were not significantly different between single and multiple-dose regimens.

| Parameter | Route of Elimination | Value (in mice) | Citation |

| Elimination Half-life (t½) | Renal (Urine) | 15 - 17 hours | |

| Total Elimination | Urine and Feces | > 90% over 5-10 days |

Note: The reported half-life represents the elimination of total radioactivity from ¹⁴C-cinazepam and its metabolites, not exclusively 3-hydroxyphenazepam.

Mechanism of Action: GABA-A Receptor Modulation

3-Hydroxyphenazepam, like other benzodiazepines, acts as a positive allosteric modulator (PAM) of the GABA-A receptor. It does not activate the receptor directly but binds to a distinct allosteric site (the benzodiazepine site) on the receptor complex. This binding event induces a conformational change that increases the affinity of the receptor for its endogenous ligand, GABA. The enhanced GABA binding leads to an increased frequency of chloride (Cl⁻) channel opening, resulting in a greater influx of chloride ions into the neuron. This hyperpolarizes the neuron, making it less likely to fire an action potential and thus potentiating the inhibitory effect of GABA. 3-hydroxyphenazepam has been shown to have an EC₅₀ value of 10.3 nM for the benzodiazepine site of the GABA-A receptor.

Experimental Protocols

The study of cinazepam metabolism relies on established in vitro and analytical methodologies. The following sections provide detailed, synthesized protocols based on standard practices for benzodiazepine metabolism studies.

Protocol 1: In Vitro Metabolism in Human Liver Microsomes (HLM)

This protocol is designed to simulate the Phase I metabolism of cinazepam in the liver.

-

Preparation of Incubation Mixture:

-

In a microcentrifuge tube, prepare a reaction mixture containing:

-

100 mM potassium phosphate buffer (pH 7.4).

-

Pooled Human Liver Microsomes (HLMs) at a final protein concentration of 0.5 mg/mL.

-

Cinazepam (dissolved in a minimal volume of a suitable solvent like acetonitrile or DMSO, final solvent concentration <0.5%) at various concentrations (e.g., 1-100 µM).

-

-

Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath.

-

-

Initiation of Metabolic Reaction:

-

Initiate the reaction by adding a pre-warmed NADPH-regenerating system (e.g., containing 1.3 mM NADP⁺, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM magnesium chloride). The final volume should be 200 µL.

-

Control incubations should be performed in parallel: one without the NADPH-regenerating system (to assess non-enzymatic degradation) and one without the substrate (cinazepam) to serve as a background control.

-

-

Incubation:

-

Incubate the reaction tubes at 37°C for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes).

-

-

Termination of Reaction:

-

Stop the reaction at each time point by adding 200 µL of ice-cold acetonitrile containing an internal standard (e.g., diazepam-d5).

-

Vortex the mixture vigorously for 1 minute to precipitate proteins.

-

-

Sample Processing:

-

Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a new tube or an HPLC vial for analysis.

-

Protocol 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol describes the analytical method for detecting and quantifying cinazepam and its metabolite, 3-hydroxyphenazepam, from the in vitro assay.

-

Chromatographic Conditions:

-

System: Ultra-High-Performance Liquid Chromatography (UHPLC) system.

-

Column: A reverse-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution: A linear gradient starting from 10% B to 90% B over 5 minutes, followed by a re-equilibration step.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry Conditions:

-

System: Triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions must be optimized for cinazepam, 3-hydroxyphenazepam, and the internal standard.

-

Example (hypothetical transitions, must be determined empirically):

-

Cinazepam: m/z 465.0 -> 365.0

-

3-Hydroxyphenazepam: m/z 365.0 -> 284.0

-

Diazepam-d5 (IS): m/z 290.1 -> 198.1

-

-

-

Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

-

-

Data Analysis:

-

Construct a calibration curve using standards of known concentrations for both cinazepam and 3-hydroxyphenazepam.

-

Quantify the analytes in the experimental samples by integrating the peak areas from the MRM chromatograms and comparing the analyte/internal standard peak area ratios to the calibration curve.

-

Conclusion

Cinazepam serves as a classic example of a prodrug strategy, where the parent compound is rapidly converted to its more pharmacologically potent metabolite, 3-hydroxyphenazepam. The therapeutic effects of cinazepam are therefore attributable to the actions of 3-hydroxyphenazepam as a positive allosteric modulator at the GABA-A receptor. For professionals in drug development and research, understanding the kinetics of this conversion and the methodologies to study it is paramount. The protocols and data presented herein provide a foundational guide for the investigation of cinazepam's metabolic profile and the characterization of its active metabolite, facilitating further research into its clinical efficacy and safety.

References

The Discovery and Development of 3-Hydroxyphenazepam: A Technical Guide

An In-depth Examination of a Key Benzodiazepine Metabolite for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxyphenazepam, an active metabolite of the potent benzodiazepine phenazepam and the prodrug cinazepam, has garnered significant interest within the scientific community. This technical guide provides a comprehensive overview of the discovery, history, and development of 3-Hydroxyphenazepam. It details its synthesis, mechanism of action as a positive allosteric modulator of the GABA-A receptor, and its pharmacological profile, which includes hypnotic, sedative, anxiolytic, and anticonvulsant properties with notably diminished myorelaxant effects compared to its parent compound. This document consolidates key quantitative data, outlines detailed experimental protocols for its study, and presents visual representations of its metabolic pathways and mechanism of action to serve as a vital resource for professionals in pharmacology and drug development.

Introduction and Historical Context

The story of 3-Hydroxyphenazepam is intrinsically linked to the development of its parent compound, phenazepam. Phenazepam (7-bromo-5-(2-chlorophenyl)-1,3-dihydro-1,4-benzodiazepin-2-one) was first synthesized in the Soviet Union in 1975 as part of a research program to develop novel psychotropic drugs.[1][2] It quickly became a widely used anxiolytic, anticonvulsant, and sedative-hypnotic in Russia and other Commonwealth of Independent States (CIS) countries.[3]

Subsequent metabolic studies of phenazepam revealed the formation of an active metabolite, 3-Hydroxyphenazepam.[4][5] This discovery was significant as the metabolite itself exhibited a distinct pharmacological profile. It was found to be an active metabolite of the benzodiazepine prodrug cinazepam as well. The primary route of its formation in the body is through the hepatic cytochrome P450 (CYP)-mediated hydroxylation of phenazepam. While phenazepam is metabolized to 3-Hydroxyphenazepam, the detection of this metabolite can vary depending on the species and the biological matrix being analyzed.

Synthesis of 3-Hydroxyphenazepam

The primary method for the chemical synthesis of 3-Hydroxyphenazepam involves the introduction of a hydroxyl group at the 3-position of the phenazepam molecule. This is typically achieved through an oxidation reaction.

A general synthetic approach can be adapted from the synthesis of other 3-hydroxy-1,4-benzodiazepines. One such method involves the acetoxylation of the 3-position of the benzodiazepine ring, followed by hydrolysis to yield the 3-hydroxy derivative.

Experimental Protocol: Synthesis of a 3-Hydroxy-1,4-Benzodiazepine Derivative (General Method)

-

Step 1: Acetoxylation. A suspension of the parent 1,4-benzodiazepin-2-one in a suitable solvent is treated with an acetoxylating agent.

-

Step 2: Hydrolysis. The resulting 3-acetoxy-1,4-benzodiazepin-2-one is then subjected to hydrolysis, for example, by stirring with a mild base such as aqueous sodium bicarbonate in ethanol at room temperature.

-

Step 3: Purification. The crude product is collected by filtration, washed, and recrystallized from an appropriate solvent like ethanol to yield the pure 3-hydroxy-1,4-benzodiazepin-2-one.

Note: This is a generalized protocol and specific reaction conditions, such as the choice of oxidizing agent and solvent, would need to be optimized for the synthesis of 3-Hydroxyphenazepam.

Pharmacodynamics and Mechanism of Action

3-Hydroxyphenazepam, like other benzodiazepines, exerts its effects by acting as a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor. GABA-A receptors are ligand-gated ion channels that, upon binding of the inhibitory neurotransmitter GABA, open to allow the influx of chloride ions into the neuron. This influx hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing an inhibitory effect on neurotransmission.

3-Hydroxyphenazepam binds to the benzodiazepine site on the GABA-A receptor, which is distinct from the GABA binding site. This binding enhances the effect of GABA by increasing the frequency of channel opening, leading to an amplified inhibitory signal. This enhanced GABAergic inhibition is the basis for the sedative, hypnotic, anxiolytic, and anticonvulsant effects of 3-Hydroxyphenazepam. It has been reported to have an EC50 value of 10.3 nM for its modulatory effect on the GABA-A receptor.

A notable characteristic of 3-Hydroxyphenazepam is its diminished myorelaxant properties compared to phenazepam, while maintaining comparable anxiolytic and sedative efficacy.

Caption: GABAA Receptor Signaling Pathway Modulation.

Pharmacokinetics

The pharmacokinetic profile of 3-Hydroxyphenazepam has been investigated, particularly in animal models. Studies have revealed a biphasic kinetic distribution of the drug in the body following intravenous and transdermal administration in mice. The metabolite has been identified in the blood of cats and rats following the administration of phenazepam.

Table 1: Pharmacokinetic Parameters of 3-Hydroxyphenazepam

| Species | Route of Administration | Cmax | Tmax | Half-life (t1/2) | Bioavailability | Reference |

| Mice | Intravenous | - | - | - | - | |

| Mice | Transdermal | - | - | - | 1.21 ± 0.10 (brain) | |

| Rat | (as metabolite of phenazepam) | - | - | - | - | |

| Cat | (as metabolite of phenazepam) | - | - | - | - |

Preclinical Studies and Experimental Protocols

The pharmacological effects of 3-Hydroxyphenazepam have been characterized in several preclinical models. These studies have been crucial in elucidating its anxiolytic, sedative, and anticonvulsant properties.

Anxiolytic Activity: The Elevated Plus Maze

The elevated plus maze (EPM) is a widely used behavioral assay to assess anxiety-like behavior in rodents. The test is based on the animal's natural aversion to open and elevated spaces.

Experimental Protocol: Elevated Plus Maze

-

Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.

-

Procedure: The animal is placed at the center of the maze and allowed to explore for a set period (e.g., 5 minutes).

-

Data Collection: The time spent in and the number of entries into the open and closed arms are recorded.

-

Interpretation: Anxiolytic compounds increase the time spent in and the number of entries into the open arms.

Caption: Elevated Plus Maze Experimental Workflow.

Anticonvulsant Activity: Pentylenetetrazol (PTZ)-Induced Seizure Test

The pentylenetetrazol (PTZ)-induced seizure model is a common method for evaluating the anticonvulsant efficacy of new chemical entities. PTZ is a GABA-A receptor antagonist that induces clonic and tonic-clonic seizures.

Experimental Protocol: PTZ-Induced Seizure Test

-

Drug Administration: The test compound (3-Hydroxyphenazepam) or vehicle is administered to the animals.

-

PTZ Injection: After a predetermined time, a convulsant dose of PTZ is injected (typically intraperitoneally).

-

Observation: The animals are observed for the onset and severity of seizures (e.g., latency to first myoclonic jerk, incidence of generalized clonic seizures).

-

Interpretation: Anticonvulsant compounds delay the onset of seizures and/or reduce their severity and incidence.

In Vitro Receptor Binding Assay

Radioligand binding assays are used to determine the affinity of a compound for a specific receptor.

Experimental Protocol: GABA-A Receptor Binding Assay

-

Membrane Preparation: Brain tissue (e.g., cortex) is homogenized and centrifuged to isolate cell membranes containing GABA-A receptors.

-

Incubation: The membranes are incubated with a radiolabeled ligand that binds to the benzodiazepine site (e.g., [3H]-flunitrazepam) and varying concentrations of the test compound (3-Hydroxyphenazepam).

-

Separation: Bound and unbound radioligand are separated by rapid filtration.

-

Quantification: The amount of radioactivity bound to the membranes is measured using a scintillation counter.

-

Data Analysis: The data are used to calculate the half-maximal inhibitory concentration (IC50) of the test compound, which can then be converted to the inhibition constant (Ki) to determine its binding affinity.

Caption: Radioligand Binding Assay Workflow.

Logical Relationships

The development and understanding of 3-Hydroxyphenazepam are based on its relationship with its parent compounds and its mechanism of action.

Caption: Relationships of 3-Hydroxyphenazepam.

Conclusion

3-Hydroxyphenazepam stands as a significant benzodiazepine, not only as an active metabolite of the widely used phenazepam but also for its unique pharmacological profile. Its development and study have contributed to a deeper understanding of the structure-activity relationships of benzodiazepines and the nuances of GABA-A receptor modulation. This technical guide provides a foundational resource for researchers and drug development professionals, consolidating key information on its history, synthesis, and pharmacology. Further research, particularly in elucidating specific pharmacokinetic parameters and binding affinities for various GABA-A receptor subtypes, will be crucial in fully characterizing this compound and its potential therapeutic applications.

References

- 1. Phenazepam - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of Phenazepam? [synapse.patsnap.com]

- 3. Phenazepam: the drug that came in from the cold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. [Pharmacokinetics of fenazepam and its metabolite 3-oxyfenazepam in animals of different species and in man] - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Toxicological Profile of 3-Hydroxyphenazepam: A Review of Available Data and Existing Gaps

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: This document serves as an in-depth technical guide based on currently available preclinical data. A significant finding of this review is the notable scarcity of dedicated toxicological studies on 3-Hydroxyphenazepam. The physiological and toxicological properties of this compound are largely unknown[1][2][3]. Consequently, this whitepaper synthesizes the limited existing information, including data on its parent compound, phenazepam, to provide a preliminary understanding and to highlight critical areas for future research.

Introduction

3-Hydroxyphenazepam is an active metabolite of the benzodiazepine phenazepam and the prodrug cinazepam[4][5]. Like other benzodiazepines, it is recognized for its hypnotic, sedative, anxiolytic, and anticonvulsant properties. Despite its availability as a designer drug and its role as a metabolite of a prescribed medication in some countries, a comprehensive preclinical toxicological profile of 3-Hydroxyphenazepam is not publicly available. This guide aims to collate and present the existing preclinical data to inform the scientific community.

Pharmacological Profile

3-Hydroxyphenazepam's primary mechanism of action is as a positive allosteric modulator at the benzodiazepine binding site of the GABAA receptor. This modulation enhances the effect of the inhibitory neurotransmitter GABA, leading to central nervous system depression.

Quantitative Pharmacological Data

| Parameter | Value | Species/System | Reference |

| EC50 (GABAA Receptor) | 10.3 nM | In vitro | |

| Comparative Myorelaxant Properties | Diminished relative to phenazepam | In vivo (animal models) | |

| Comparative Anxiolytic and Sedative Efficacy | Equivalent to phenazepam | In vivo (animal models) |

Preclinical Pharmacokinetics

Significant species-specific differences exist in the metabolism of phenazepam to 3-Hydroxyphenazepam. These differences are crucial for the interpretation of preclinical data and its extrapolation to humans.

Interspecies Metabolic Variation

| Species | Detection of 3-Hydroxyphenazepam after Phenazepam Administration | Reference |

| Cats, Rats, Dogs | Detected shortly after oral administration | |

| Humans | Not detected in appreciable amounts in blood |

Bioavailability in Animal Models

A study in mice determined the bioavailability of transdermally administered 3-Hydroxyphenazepam.

| Tissue | Bioavailability | Animal Model | Reference |

| Plasma | 1.32 ± 0.12 | Mice | |

| Brain | 1.21 ± 0.10 | Mice |

Toxicological Data (Inferred from Parent Compound, Phenazepam)

Due to the lack of direct toxicological studies on 3-Hydroxyphenazepam, data from its parent compound, phenazepam, is presented here to provide a preliminary indication of potential toxicological endpoints. It is crucial to note that the toxicological profile of a metabolite can differ significantly from its parent compound.

Chronic Toxicity of Phenazepam

A study on the chronic toxicity of phenazepam administered orally to several animal species did not find significant adverse effects on several parameters.

| Species | Dosage | Duration | Findings | Reference |

| White Rats, Guinea Pigs, Dogs | 5 and 50 mg/kg | 1, 3, and 6 months | No decrease in weight gain, no adverse effects on blood, no local irritating action. Histopathological changes in some internal organs were noted as "irreversible". |

Reproductive and Developmental Toxicity of Phenazepam

The same study also investigated the embryotoxic and teratogenic potential of phenazepam.

| Species | Dosage | Administration Period | Findings | Reference |

| Rats | 100 mg/kg (oral) | Varying periods of pregnancy | No embryotoxic or teratogenic action |

Genotoxicity and Carcinogenicity

Experimental Protocols

Detailed experimental protocols for toxicological studies on 3-Hydroxyphenazepam are not available in the public domain. Below are generalized methodologies for key experiments that would be necessary to establish a comprehensive toxicological profile.

Acute Oral Toxicity Study (General Protocol based on OECD Guideline 425)

-

Test Animals: Female rats or mice are typically used.

-

Housing and Acclimatization: Animals are housed in standard conditions with a 12-hour light/dark cycle and access to food and water ad libitum. A minimum of 5 days for acclimatization is required.

-

Dose Administration: A single oral dose of the test substance is administered using a gavage needle. The starting dose is selected based on available data, and subsequent doses are adjusted based on the outcome of the previous animal.

-

Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.

-

Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.

In Vitro GABAA Receptor Binding Assay (Generalized Protocol)

-

Tissue Preparation: Membranes are prepared from the cerebral cortex of rats.

-

Radioligand Binding: The assay measures the displacement of a radiolabeled benzodiazepine ligand (e.g., [3H]flunitrazepam) from the GABAA receptor by the test compound (3-Hydroxyphenazepam).

-

Incubation: The membrane preparation, radioligand, and varying concentrations of the test compound are incubated.

-

Separation and Counting: Bound and free radioligand are separated by filtration, and the radioactivity of the filter is measured by liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. This is then used to determine the EC50.

Visualizations

Metabolic Pathway of Phenazepam

Caption: Metabolic conversion of Phenazepam to 3-Hydroxyphenazepam.

General Workflow for a Preclinical Toxicity Study

Caption: A generalized workflow for conducting a preclinical toxicity study.

Conclusion and Future Directions

The available preclinical data on 3-Hydroxyphenazepam is insufficient to perform a comprehensive toxicological risk assessment. While its pharmacological activity at the GABAA receptor is established, there is a critical lack of data regarding its acute, subchronic, and chronic toxicity, as well as its genotoxic and carcinogenic potential. The marked species differences in metabolism further complicate the extrapolation of data from the parent compound, phenazepam.

To ensure public health and safety, particularly given its status as a designer drug, dedicated preclinical toxicological studies on 3-Hydroxyphenazepam are urgently needed. These studies should be conducted in accordance with international guidelines (e.g., OECD) and should include a full battery of tests to characterize its safety profile. Future research should focus on:

-

Acute, sub-chronic, and chronic toxicity studies in rodent and non-rodent species.

-

A full panel of genotoxicity assays (e.g., Ames test, in vitro and in vivo micronucleus tests).

-

Carcinogenicity bioassays .

-

Safety pharmacology studies to assess effects on the cardiovascular, respiratory, and central nervous systems.

-

Reproductive and developmental toxicity studies .

A thorough understanding of the toxicological profile of 3-Hydroxyphenazepam is essential for regulatory bodies, healthcare professionals, and the scientific community to address the potential risks associated with its use.

References

- 1. [Preclinical study of the safety of a new tranquilizer, phenazepam] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. 3-hydroxy Phenazepam - Analytical Standards - CAT N°: 11472 [bertin-bioreagent.com]

- 4. researchgate.net [researchgate.net]

- 5. 3-Hydroxyphenazepam - Wikipedia [en.wikipedia.org]

In-Depth Technical Guide: 3-Hydroxyphenazepam's Modulation of GABA-A Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the modulatory effects of 3-hydroxyphenazepam on the γ-aminobutyric acid type A (GABA-A) receptor. 3-Hydroxyphenazepam, an active metabolite of the benzodiazepines phenazepam and cinazepam, functions as a positive allosteric modulator of GABA-A receptors, enhancing the inhibitory effects of GABA in the central nervous system.[1][2] This document collates available quantitative data on its functional potency, details the experimental methodologies for its characterization, and visualizes the key signaling pathways and experimental workflows. While direct binding affinity data (Ki or IC50) remains to be fully elucidated in publicly accessible literature, this guide presents the current understanding of 3-hydroxyphenazepam's interaction with GABA-A receptors, offering a valuable resource for researchers in pharmacology and drug development.

Introduction

3-Hydroxyphenazepam is a benzodiazepine derivative that exhibits hypnotic, sedative, anxiolytic, and anticonvulsant properties.[1] As the active metabolite of phenazepam and the prodrug cinazepam, its pharmacological activity is of significant interest.[1] Like other benzodiazepines, its primary mechanism of action is the positive allosteric modulation of the GABA-A receptor, the main inhibitory neurotransmitter receptor in the mammalian brain.[1] This modulation enhances the receptor's response to GABA, leading to an increased influx of chloride ions and subsequent hyperpolarization of the neuron, thus reducing neuronal excitability. This guide delves into the specifics of this modulation, presenting the available quantitative data and the experimental context for its determination.

Quantitative Data Presentation

Table 1: Functional Potency of 3-Hydroxyphenazepam and Parent Compound

| Compound | Assay Type | Cell Type | Parameter | Value (nM) | Reference |

| 3-Hydroxyphenazepam | Whole-cell patch clamp | Rat Purkinje neurons | EC50 | 10.3 ± 1.4 | |

| Phenazepam | Whole-cell patch clamp | Rat Purkinje neurons | EC50 | 6.1 ± 0.8 |

EC50 represents the concentration required to elicit 50% of the maximal potentiation of GABA-activated currents.

Table 2: Comparative Presynaptic Effects of 3-Hydroxyphenazepam and Cinazepam

| Effect | 3-Hydroxyphenazepam | Cinazepam | Reference |

| Synaptosomal [3H]GABA Uptake | Decreased | Facilitated | |

| Ambient [3H]GABA Level | No change | Decreased | |

| Transporter-mediated [3H]GABA Release | No change | Decreased | |

| Synaptosomal Plasma Membrane Potential | Depolarization (opposite effect to cinazepam) | Hyperpolarization | |

| Synaptic Vesicle Acidification | Decreased (opposite effect to cinazepam) | Increased |

Experimental Protocols

The characterization of 3-hydroxyphenazepam's effects on GABA-A receptors involves standard pharmacological and electrophysiological techniques.

Radioligand Binding Assay (General Protocol)

While specific data for 3-hydroxyphenazepam is pending, a typical competitive binding assay to determine the Ki value at the benzodiazepine site of the GABA-A receptor would be performed as follows:

-

Membrane Preparation: Synaptosomal membranes are prepared from rodent cerebral cortex. The tissue is homogenized in a buffered sucrose solution and subjected to differential centrifugation to isolate the synaptosomal fraction. The pellet is washed multiple times to remove endogenous GABA and other interfering substances.

-

Incubation: The prepared membranes are incubated with a specific radioligand for the benzodiazepine site (e.g., [3H]-flunitrazepam) at a constant concentration.

-

Competition: A range of concentrations of the unlabeled test compound (3-hydroxyphenazepam) is added to the incubation mixture.

-

Separation: After reaching equilibrium, the bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the functional modulation of GABA-A receptor currents by 3-hydroxyphenazepam.

-

Cell Preparation: Acutely dissociated neurons (e.g., rat Purkinje neurons) or cell lines heterologously expressing specific GABA-A receptor subtypes are used.

-

Recording: The whole-cell configuration of the patch-clamp technique is established to record ion currents across the cell membrane. The cell is voltage-clamped at a holding potential of -60 mV.

-

Drug Application: A low concentration of GABA (typically the EC10-EC20) is applied to the cell to elicit a baseline current. Subsequently, GABA is co-applied with varying concentrations of 3-hydroxyphenazepam.

-

Data Acquisition: The potentiation of the GABA-induced current by 3-hydroxyphenazepam is measured as the increase in current amplitude.

-

Data Analysis: A concentration-response curve is generated by plotting the percentage potentiation against the logarithm of the 3-hydroxyphenazepam concentration. The EC50 value and the maximum potentiation are determined by fitting the data to a sigmoidal function.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key concepts and processes described in this guide.

References

Methodological & Application

Application Note: Quantification of 3-Hydroxyphenazepam in Human Urine using LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Hydroxyphenazepam is the primary active metabolite of phenazepam, a potent benzodiazepine.[1] The long half-life of phenazepam and its metabolite necessitates a sensitive and reliable analytical method for its detection in urine for both clinical toxicology and forensic investigations.[1] This application note details a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the accurate quantification of 3-hydroxyphenazepam in human urine. The protocol employs enzymatic hydrolysis to measure the total concentration of the analyte, followed by solid-phase extraction (SPE) for sample cleanup and concentration. This method provides the high sensitivity and specificity required for definitive quantification.[2]

Experimental Protocol

Materials and Reagents

-

Standards: 3-Hydroxyphenazepam certified reference material, Diazepam-d5 (Internal Standard).

-

Solvents: Methanol (LC-MS grade), Acetonitrile (LC-MS grade), Formic Acid (LC-MS grade), Reagent-grade water.

-

Reagents: Ammonium Acetate, Phosphoric Acid, Ammonia Solution, β-glucuronidase (from E. coli or P. vulgate).

-

Consumables: Solid-Phase Extraction (SPE) cartridges or plates (e.g., Oasis MCX µElution), collection plates, autosampler vials.

Sample Preparation

The sample preparation workflow involves enzymatic hydrolysis to cleave glucuronide conjugates, followed by solid-phase extraction to remove matrix interferences.

Protocol Steps:

-

Sample Pre-treatment: To a 200 µL aliquot of urine, add 20 µL of the internal standard working solution (e.g., Diazepam-d5 at 250 ng/mL).

-

Enzymatic Hydrolysis: Add 200 µL of 0.5 M ammonium acetate buffer (pH 5.0) containing β-glucuronidase. Vortex and incubate the mixture at 50°C for 1 hour. Some protocols may require incubation up to 3 hours at 45°C.

-

Hydrolysis Quenching: After incubation, add 200 µL of 4% phosphoric acid to stop the enzymatic reaction.

-

Solid-Phase Extraction (SPE):

-

Loading: Load the entire pre-treated sample onto a conditioned SPE plate/cartridge (e.g., Oasis MCX).

-

Washing: Wash the sorbent with 200 µL of 0.02 N HCl, followed by a second wash with 200 µL of 20% methanol.

-

Drying: Dry the plate under high vacuum for approximately 30-60 seconds.

-

Elution: Elute the analyte and internal standard with two aliquots of 25 µL of a 60:40 acetonitrile:methanol solution containing 5% strong ammonia.

-

-

Final Preparation: Dilute the combined eluate with 100 µL of a sample diluent (e.g., 2% acetonitrile:1% formic acid in water) before injection.

LC-MS/MS Instrumentation and Conditions

The following are typical starting conditions and should be optimized for the specific instrumentation used.

Table 1: Liquid Chromatography (LC) Parameters

| Parameter | Setting |

| LC System | Agilent 1200 Series or equivalent |

| Column | Kinetex Phenyl-Hexyl (50 x 4.6 mm, 2.6 µm) or equivalent |

| Mobile Phase A | 10mM Ammonium Formate with 0.05% Formic Acid in Water |

| Mobile Phase B | Methanol with 0.05% Formic Acid |

| Flow Rate | 0.6 mL/min |

| Column Temp. | 40 °C |

| Injection Vol. | 3-5 µL |

| Gradient | 10% B to 100% B over 4.5 min, hold for 1 min, re-equilibrate |

Table 2: Mass Spectrometry (MS) Parameters

| Parameter | Setting |

| MS System | Sciex 5500 Triple Quad or equivalent |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Source Temp. | 500-650 °C |

| IonSpray Voltage | 2500-3000 V |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Collision Gas | Nitrogen |

Table 3: MRM Transitions (Example)

Note: These transitions should be empirically optimized in your laboratory for maximum sensitivity.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |

| 3-Hydroxyphenazepam | 319.0 | 274.0 (Quantifier) | 25 |

| 319.0 | 291.0 (Qualifier) | 25 | |

| Diazepam-d5 (IS) | 290.2 | 198.1 | 25 |

Method Performance and Validation

The method should be validated according to established guidelines, assessing linearity, limit of quantification, accuracy, precision, and matrix effects.

Table 4: Expected Quantitative Performance

| Parameter | Target Value | Description |

| Calibration Range | 0.5 - 500 ng/mL | The range over which the assay is linear and accurate. |

| Linearity (r²) | > 0.99 | A measure of how well the calibration curve fits the data points. |

| Limit of Quant. (LOQ) | ≤ 1.0 ng/mL | The lowest concentration that can be reliably quantified with acceptable accuracy and precision. |

| Intra-day Precision (%CV) | < 15% | The variation observed for replicate samples analyzed on the same day. |

| Inter-day Precision (%CV) | < 15% | The variation observed for replicate samples analyzed on different days. |

| Accuracy | 85 - 115% (80-120% at LOQ) | The closeness of the measured value to the true value. |

| Matrix Effect | Minimal | The effect of co-eluting matrix components on the ionization of the analyte. |

| Recovery | > 85% | The efficiency of the extraction process. |

Conclusion

This application note provides a comprehensive protocol for the quantification of 3-hydroxyphenazepam in urine using LC-MS/MS. The combination of enzymatic hydrolysis and solid-phase extraction ensures a clean sample extract, minimizing matrix effects and maximizing recovery. The described method is sensitive, specific, and robust, making it suitable for high-throughput analysis in clinical and forensic toxicology laboratories.

References

Application Notes and Protocols for the GC-MS Analysis of 3-Hydroxyphenazepam

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxyphenazepam is a benzodiazepine and an active metabolite of phenazepam. Its detection and quantification in biological matrices are crucial in clinical and forensic toxicology, as well as in pharmacokinetic studies. While liquid chromatography-tandem mass spectrometry (LC-MS/MS) is often the method of choice for the analysis of benzodiazepines in biological fluids, gas chromatography-mass spectrometry (GC-MS) remains a robust and widely accessible technique. This document provides a detailed application note and a proposed protocol for the analysis of 3-Hydroxyphenazepam using GC-MS. Due to the polar nature of the hydroxyl group, derivatization is a critical step to ensure volatility and thermal stability for GC analysis.

Principle of the Method

The method involves the extraction of 3-Hydroxyphenazepam from a biological matrix, typically whole blood, using liquid-liquid extraction (LLE). The extracted analyte is then derivatized to a more volatile and thermally stable form, a trimethylsilyl (TMS) ether, using a silylating agent. The derivatized sample is subsequently injected into a gas chromatograph for separation, followed by detection and quantification using a mass spectrometer.

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction (LLE) from Whole Blood

This protocol is adapted from established methods for benzodiazepine extraction from blood.

Reagents and Materials:

-

Whole blood sample

-

Internal Standard (IS) solution (e.g., Diazepam-d5, 1 µg/mL in methanol)

-

Saturated sodium borate buffer (pH 9.2)

-

Extraction solvent: n-butyl acetate or a mixture of ethyl acetate and hexane (e.g., 9:1, v/v)

-

Deionized water

-

Centrifuge tubes (15 mL)

-

Vortex mixer

-

Centrifuge

-

Evaporator (e.g., nitrogen evaporator)

-

Autosampler vials with inserts

Procedure:

-

Pipette 1.0 mL of the whole blood sample into a 15 mL centrifuge tube.

-

Add 50 µL of the internal standard solution (e.g., Diazepam-d5, 1 µg/mL) and vortex briefly.

-

Add 1.0 mL of saturated sodium borate buffer (pH 9.2) and vortex for 30 seconds.

-

Add 5.0 mL of the extraction solvent (e.g., n-butyl acetate).

-

Cap the tube and vortex vigorously for 2 minutes.

-

Centrifuge at 3000 rpm for 10 minutes to separate the aqueous and organic layers.

-

Carefully transfer the upper organic layer to a clean centrifuge tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40-50°C.

-

The dried extract is now ready for derivatization.

Derivatization: Silylation

Silylation of the hydroxyl group is essential for the GC-MS analysis of 3-Hydroxyphenazepam.

Reagents and Materials:

-

Dried sample extract

-

Silylating reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

-

Ethyl acetate (anhydrous)

-

Heating block or oven

-

Crimp-top autosampler vials

Procedure:

-

Reconstitute the dried extract from the LLE step in 50 µL of anhydrous ethyl acetate.

-

Add 50 µL of the silylating reagent (e.g., BSTFA with 1% TMCS).

-

Cap the vial tightly and vortex for 30 seconds.

-

Heat the vial at 70°C for 30 minutes in a heating block or oven.

-

Allow the vial to cool to room temperature before placing it in the GC-MS autosampler.

GC-MS Instrumentation and Parameters

The following are proposed starting conditions and can be optimized for the specific instrument used.

| Parameter | Setting |

| Gas Chromatograph | Agilent 7890B GC System or equivalent |

| Mass Spectrometer | Agilent 5977A MSD or equivalent |

| GC Column | HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent |

| Injection Mode | Splitless |

| Injection Volume | 1 µL |

| Injector Temperature | 280°C |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Oven Temperature Program | Initial temperature of 180°C, hold for 1 min, ramp at 20°C/min to 300°C, and hold for 5 min. |

| Transfer Line Temperature | 290°C |

| Ion Source Temperature | 230°C |

| Quadrupole Temperature | 150°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Full Scan (m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. |

| SIM Ions (Proposed) | Based on the structure of TMS-derivatized 3-Hydroxyphenazepam, potential characteristic ions are: m/z 437 (M+), 422 (M+-CH3), 394 (M+-CH3-CO), 358, 329 . These ions are predictive and require experimental verification. |

Data Presentation

| Analyte | Matrix | Linearity Range (ng/mL) | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Recovery (%) | Precision (RSD%) |

| Oxazepam[1] | Whole Blood | 50 - 1000 | 5 - 50 | 50 | >85 | <15 |

| Lorazepam[1] | Whole Blood | 50 - 1000 | 5 - 50 | 50 | >85 | <15 |

Mandatory Visualization

Caption: Workflow for the GC-MS analysis of 3-Hydroxyphenazepam.

Discussion

The successful GC-MS analysis of 3-Hydroxyphenazepam is highly dependent on the efficiency of the extraction and the completeness of the derivatization reaction. The choice of internal standard is critical for accurate quantification; a deuterated analog of 3-Hydroxyphenazepam would be ideal, but in its absence, a structurally similar benzodiazepine like Diazepam-d5 can be used.

The proposed SIM ions should be confirmed by analyzing a derivatized standard of 3-Hydroxyphenazepam in full scan mode to identify the most abundant and specific fragment ions. The chromatographic conditions, particularly the oven temperature program, may require optimization to ensure good separation from other potential analytes and matrix components.